Mono(4-oxopentyl)phthalate-d4
Description
Mono(4-oxopentyl)phthalate-d4 (CAS: 1346599-47-0) is a deuterated derivative of mono(4-oxopentyl)phthalate, where four hydrogen atoms are replaced by deuterium. Its molecular formula is C₁₃H₁₀D₄O₅, with a molecular weight of 254.27 g/mol . This compound is primarily used as an internal standard or reference material in analytical chemistry, particularly for quantifying phthalate metabolites in biological and environmental samples via LC-MS/MS.
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
InChI Key |
PONNZCAISKYXCO-USSMZTJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Mono(4-oxopentyl)phthalate-d4 involves the esterification of phthalic anhydride with 4-oxopentanol-d4 under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mono(4-oxopentyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mono(4-oxopentyl)phthalate-d4 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Mono(4-oxopentyl)phthalate-d4 involves its incorporation into biochemical pathways due to its structural similarity to naturally occurring compounds. The deuterium labeling allows for precise tracking and analysis using techniques like NMR spectroscopy. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or environmental analysis.
Comparison with Similar Compounds
Comparison with Similar Deuterated Phthalates
Structural and Chemical Properties
Deuterated phthalates share a common aromatic dicarboxylate backbone but differ in alkyl chain substituents and functional groups. Below is a comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Mono(4-oxopentyl)phthalate-d4 | C₁₃H₁₀D₄O₅ | 254.27 | 1346599-47-0 | 4-oxopentyl chain with ketone group |
| Monomethyl phthalate-d4 | C₉H₈O₄ (C₈D₄H₄O₄)* | 184.18 | 4376-18-5 | Methyl ester substituent |
| Mono(4-carboxybutyl)phthalate-d4 | C₁₃H₁₀D₄O₆ | 270.27 | 1794737-39-5 | Carboxybutyl chain with carboxylic acid |
| Monobutyl phthalate-d4 | C₁₂H₁₄D₄O₄ | 252.27 (calc.) | N/A | Butyl ester substituent |
| sec-Hexyl Alcohol Phthalate-d4 | C₁₄H₁₄D₄O₄ | 254.32 | 2714417-03-3 | Branched hexyl chain |
*Note: Discrepancy exists between the molecular formula listed (C₉H₈O₄) and the deuterated structure (C₈D₄H₄O₄) in and .
Physicochemical Properties
- Boiling/Melting Points: this compound has a boiling point of 446.2±30.0°C and a vapor pressure of 0.0±1.1 mmHg at 25°C . Monomethyl phthalate-d4 has a melting point of 84–86°C . Data for other compounds (e.g., solubility, polarity) are largely unavailable.
- Solubility: this compound’s solubility is unspecified but likely similar to non-deuterated phthalates (lipophilic, soluble in organic solvents). Monobutyl phthalate-d4 is insoluble in water but miscible with organic solvents .
Key Research Findings
Analytical Utility: Deuterated phthalates exhibit nearly identical chromatographic behavior to non-deuterated forms but are distinguishable via mass shifts, enabling precise quantification .
Metabolic Insights: this compound’s ketone group may influence its metabolic stability compared to hydroxylated analogs like MHPP .
Environmental Monitoring: Compounds like dinonyl phthalate-d4 () are used to assess phthalate contamination in water and soil due to their persistence .
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